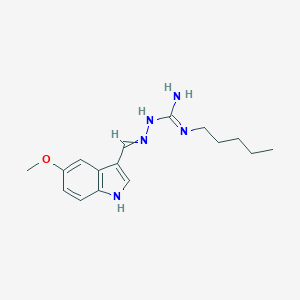
テガセロド
概要
説明
テガセロドは、セロトニン-4 (5-HT4) 受容体アゴニストとして作用する小分子薬です。 これは、65歳未満の女性における便秘型過敏性腸症候群 (IBS-C) の治療に主に使用されます . テガセロドは、2002年に米国食品医薬品局 (FDA) によって最初に承認されましたが、潜在的な心臓血管リスクに関する懸念から2007年に市場から撤退されました . 2019年に、限定的な使用で再導入されました .
科学的研究の応用
Tegaserod has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study serotonin receptor agonists and their interactions.
Biology: Research on tegaserod helps in understanding the role of serotonin receptors in gastrointestinal motility and function.
作用機序
テガセロドは、消化管の腸神経系にある 5-HT4 受容体を活性化することにより、運動促進剤として機能します . この活性化は、カルシトニン遺伝子関連ペプチドなどの神経伝達物質の放出につながり、蠕動運動反射と腸分泌を刺激します . さらに、テガセロドは内臓の過敏性を抑制するため、腹痛を軽減します .
類似の化合物:
テガセロドの独自性: テガセロドは、5-HT4 受容体アゴニストと 5-HT2B 受容体アンタゴニストの両方として、その二重作用で独特です . この二重作用は、IBS-C の治療における有効性と、がん研究などの他の治療分野における可能性に貢献しています .
生化学分析
Biochemical Properties
Tegaserod acts as a selective partial agonist at the serotonin 5-HT4 receptor . It binds with high affinity to human 5-HT4 receptors in vitro, but has negligible activity at other serotonin receptor subtypes or muscarinic, histaminergic, adrenergic, dopaminergic, or opiate receptors . The effects of Tegaserod on the gastrointestinal system include stimulation of motility in both the upper and lower tract, and inhibition of visceral sensitivity/pain .
Cellular Effects
Tegaserod has been found to induce apoptosis in murine and human malignant melanoma cell lines . Its anti-melanoma apoptosis-inducing effects were uncoupled from serotonin signaling and attributed to PI3K/Akt/mTOR signaling inhibition . Specifically, Tegaserod blunted S6 phosphorylation in both BRAF V600E and BRAF wildtype (WT) melanoma cell lines .
Molecular Mechanism
Tegaserod’s mechanism of action involves acting on serotonin-4 (5-HT4) receptors in smooth muscle cells and in the gastrointestinal wall . This action facilitates esophageal relaxation, peristaltic gut movement, and natural secretions in the gut . In the context of cancer, Tegaserod has been found to blunt PI3K/Akt/mTOR signaling and decrease S6 phosphorylation .
Temporal Effects in Laboratory Settings
Tegaserod exhibits rapid absorption from the small intestine, and is excreted unchanged in the faeces and as metabolites in the urine . Diarrhoea has been associated with Tegaserod in clinical trials, usually occurring in the first week of treatment . There were no apparent changes in the tolerability profile with extended Tegaserod treatment (≤12 months) .
Metabolic Pathways
Tegaserod is metabolized mainly via two pathways. The first is a presystemic acid-catalysed hydrolysis in the stomach followed by oxidation and conjugation which produces the main metabolite of Tegaserod, 5-methoxyindole-3-carboxylic acid glucuronide (M 29.0) . The second is direct glucuronidation which leads to generation of three isomeric N-glucuronides .
Transport and Distribution
Tegaserod exhibits rapid absorption from the small intestine . It is approximately 98% bound to plasma proteins, primarily to α1-acid glycoprotein, and has a volume of distribution at steady-state of 368 ± 223L .
Subcellular Localization
Given its mechanism of action on serotonin-4 (5-HT4) receptors in smooth muscle cells and in the gastrointestinal wall, it is likely that Tegaserod is localized in these areas .
準備方法
合成経路と反応条件: . 反応条件には、通常、エタノールなどの溶媒と、目的の生成物の形成を促進するための触媒の使用が含まれます。
工業生産方法: テガセロドの工業生産は、同様の合成経路に従いますが、より大規模で行われます。このプロセスには、最終製品の純度と有効性を保証するための厳格な品質管理措置が含まれています。 自動化された反応器と連続フロープロセスを使用すると、一貫性を維持しながら生産を拡大できます .
化学反応の分析
反応の種類: テガセロドは、次のものを含む、いくつかのタイプの化学反応を受けます。
酸化: テガセロドは、5-メトキシインドール-3-カルボン酸などのさまざまな代謝産物を形成するために酸化される可能性があります.
還元: 還元反応はあまり一般的ではありませんが、特定の条件下で発生する可能性があります。
置換: テガセロドは、特に強い求核剤の存在下で、置換反応を受けます。
一般的な試薬と条件:
酸化: 一般的な酸化剤には、過酸化水素と過マンガン酸カリウムが含まれます。
還元: 水素化ホウ素ナトリウムなどの還元剤を使用できます。
置換: 条件は、多くの場合、反応を促進するために強塩基または強酸の使用を伴います。
生成される主な生成物: これらの反応から生成される主な生成物には、多くの場合、親化合物よりも極性が高く、水溶性が高い、さまざまな代謝産物があります .
4. 科学研究の用途
テガセロドは、幅広い科学研究の用途があります。
化学: セロトニン受容体アゴニストとその相互作用を研究するためのモデル化合物として使用されます。
生物学: テガセロドに関する研究は、消化管の運動と機能におけるセロトニン受容体の役割を理解するのに役立ちます。
医学: IBS-C の治療における使用に加えて、テガセロドは、特にメラノーマにおける潜在的な抗がん特性について調査されています.
類似化合物との比較
Lactulose: Used for chronic constipation but works through a different mechanism by drawing water into the bowel.
Prucalopride: Another 5-HT4 receptor agonist used for chronic constipation but with a different safety profile.
Uniqueness of Tegaserod: Tegaserod is unique in its dual action as both a 5-HT4 receptor agonist and a 5-HT2B receptor antagonist . This dual action contributes to its effectiveness in treating IBS-C and its potential in other therapeutic areas such as cancer research .
特性
IUPAC Name |
1-[(5-methoxy-1H-indol-3-yl)methylideneamino]-2-pentylguanidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N5O/c1-3-4-5-8-18-16(17)21-20-11-12-10-19-15-7-6-13(22-2)9-14(12)15/h6-7,9-11,19H,3-5,8H2,1-2H3,(H3,17,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKBKZGMPCYNSLU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCN=C(N)NN=CC1=CNC2=C1C=C(C=C2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
189188-57-6 (maleate) | |
| Record name | Tegaserod [USAN:INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0145158710 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID6045955 | |
| Record name | Tegaserod | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6045955 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
301.39 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
145158-71-0 | |
| Record name | Tegaserod | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=145158-71-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tegaserod [USAN:INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0145158710 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tegaserod | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6045955 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


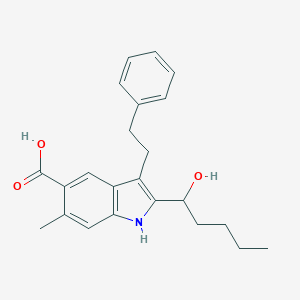
![17beta-Hydroxy-17-methyl-4-[(phenylthio)methyl]androst-4-ene-3-one](/img/structure/B130300.png)

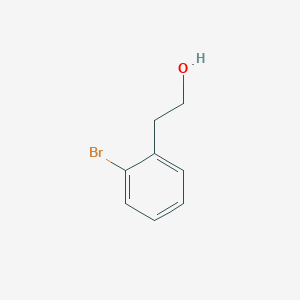
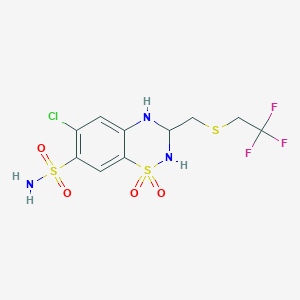
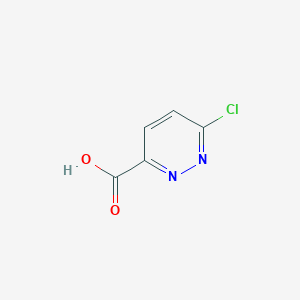
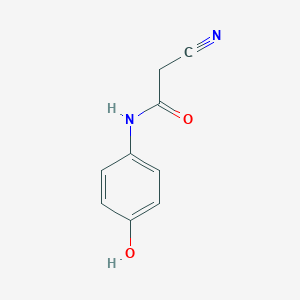

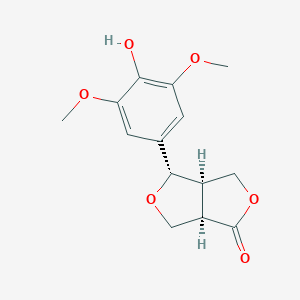
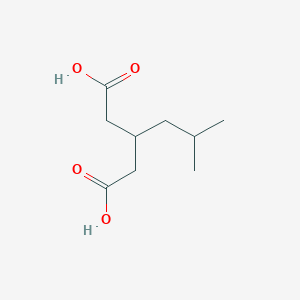
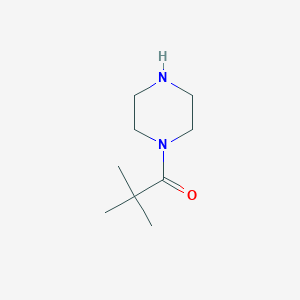
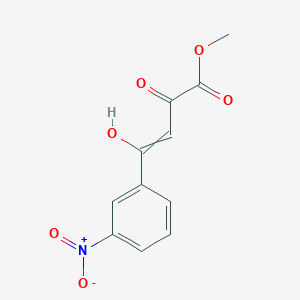
![(2S)-3-[4-(2-methoxyphenyl)phenyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid](/img/structure/B130324.png)

